molecular formula C14H19N5O2 B2818002 Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797058-37-7

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B2818002
CAS RN: 1797058-37-7
M. Wt: 289.339
InChI Key: LXEQXKCPXRHJMK-UHFFFAOYSA-N
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Description

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate.


Physical And Chemical Properties Analysis

The empirical formula of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is C12H17N3O2 and its molecular weight is 235.28 .

Scientific Research Applications

Heterocyclic Chemistry Synthesis

In the realm of heterocyclic chemistry, the synthesis and application of carbamate derivatives, including structures similar to ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, play a crucial role. For example, the synthesis of carbamate derivatives of coumarin and chromene demonstrates the utility of carbamate functional groups in constructing complex heterocyclic frameworks. These compounds are synthesized through condensation reactions, highlighting the versatility of carbamate derivatives in organic synthesis A. V. Velikorodov & N. M. Imasheva, 2008.

Anticancer Applications

Significant research has been dedicated to exploring the anticancer potential of carbamate derivatives. Studies on the alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates have shown that these compounds exhibit cytotoxic activity against experimental neoplasms in mice. This underscores the importance of the carbamate moiety in medicinal chemistry, especially in the development of novel anticancer agents C. Temple, G. Rener, & R. Comber, 1989.

Novel Compounds Development

The development of new chemical entities often involves the modification of existing compounds to enhance their biological activity or to investigate their mechanism of action. For instance, antimitotic agents based on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been studied for their activity in biological systems, with the S-isomer showing more potency than the R-isomer. This research provides insights into the stereochemical preferences of biological targets and the potential for developing more effective therapeutic agents C. Temple & G. Rener, 1992.

Future Directions

Piperidine derivatives, including Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate, have significant potential in the pharmaceutical industry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of novel synthetic methods and the exploration of their pharmacological applications .

properties

IUPAC Name

ethyl N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-2-21-14(20)18-10-11-3-7-19(8-4-11)13-12(9-15)16-5-6-17-13/h5-6,11H,2-4,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQXKCPXRHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate

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